molecular formula C9H15N3O2S B7589940 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid

Cat. No. B7589940
M. Wt: 229.30 g/mol
InChI Key: OVXBJDMWOCUUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid, commonly known as Methazolamide, is a carbonic anhydrase inhibitor that has been widely used in scientific research applications. It is a heterocyclic organic compound that contains a thiadiazole ring and an amino acid side chain. Methazolamide has been used as a tool in the study of carbonic anhydrase enzymes, which are important for regulating pH and bicarbonate levels in the body.

Mechanism of Action

Methazolamide works by inhibiting the activity of carbonic anhydrase enzymes, which are important for regulating pH and bicarbonate levels in the body. By inhibiting the activity of these enzymes, Methazolamide reduces the production of bicarbonate, which in turn reduces the production of aqueous humor in the eye. This reduction in aqueous humor production results in a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
Methazolamide has several biochemical and physiological effects. It has been shown to reduce intraocular pressure in the eye, which is beneficial in the treatment of glaucoma. Methazolamide has also been shown to reduce the production of bicarbonate in the body, which can be beneficial in the treatment of metabolic alkalosis. Additionally, Methazolamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

Methazolamide has several advantages for lab experiments. It is a well-established tool for studying the function of carbonic anhydrase enzymes, and has been used in numerous studies. Methazolamide is also relatively easy to synthesize, and is readily available from commercial sources. However, Methazolamide has some limitations for lab experiments. It has been shown to have some toxicity in animal studies, and caution should be taken when handling this compound. Additionally, Methazolamide has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for Methazolamide research. One area of research is the development of new carbonic anhydrase inhibitors that are more potent and selective than Methazolamide. Another area of research is the study of the role of carbonic anhydrase enzymes in cancer, and the potential use of carbonic anhydrase inhibitors as cancer therapies. Additionally, Methazolamide has been shown to have anti-inflammatory effects, and further research is needed to determine the potential use of Methazolamide as an anti-inflammatory agent.

Synthesis Methods

Methazolamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with hexamethylenediamine. This reaction results in the formation of Methazolamide and water. The yield of this reaction can be improved by using a catalyst such as pyridine or triethylamine. Methazolamide can also be synthesized using other methods, such as the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with 6-bromo-hexanoic acid.

Scientific Research Applications

Methazolamide has been widely used in scientific research applications, particularly in the study of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are important for regulating pH and bicarbonate levels in the body, and Methazolamide has been used as a tool to study the function of these enzymes. Methazolamide has also been used in the study of glaucoma, a condition that results in increased pressure in the eye. Methazolamide has been shown to reduce intraocular pressure, and has been used as a treatment for glaucoma.

properties

IUPAC Name

2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-3-4-5-7(8(13)14)11-9-10-6(2)12-15-9/h7H,3-5H2,1-2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXBJDMWOCUUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid

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